N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to differentially substituted regioisomeric isoxazoles .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic moiety, isoxazole, which has one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis
The primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles in chloroform in the presence of 1,4-diazabicyclo [2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Scientific Research Applications
Antibacterial and Antifungal Agents
Research on analogs similar to N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide shows promising antibacterial activity. Palkar et al. (2017) synthesized novel analogs that displayed significant activity against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antibacterial agents (Palkar et al., 2017). Similarly, compounds synthesized by Narayana et al. (2004) demonstrated potential antifungal properties, indicating the broad-spectrum antimicrobial applications of such chemicals (Narayana et al., 2004).
Drug Discovery and Medicinal Chemistry
Compounds containing benzo[d]thiazole moieties are frequently explored for their therapeutic potential. Zhang et al. (2017) evaluated a series of benzo[d]thiazole-2-carboxamide derivatives as potential epidermal growth factor receptor (EGFR) inhibitors, showcasing the importance of such structures in developing cancer therapies (Zhang et al., 2017). This aligns with Yoshida et al. (2005), who designed derivatives with significant in vivo inhibitory effects on tumor growth, further underscoring the role of benzo[d]thiazole structures in anticancer drug design (Yoshida et al., 2005).
Carbonic Anhydrase Inhibition
Isoxazole and benzothiazole derivatives have been identified as potent inhibitors of carbonic anhydrase isoforms, relevant for conditions like glaucoma and neuropathic pain. Ulus et al. (2016) and Altug et al. (2017) highlight the efficacy of such compounds against various human carbonic anhydrase isoforms, indicating their potential in treating diseases associated with these enzymes (Ulus et al., 2016), (Altug et al., 2017).
Mechanism of Action
Target of Action
Mode of Action
It is known that the compound’s structure includes a five-membered heterocyclic moiety, isoxazole, which has one oxygen atom and one nitrogen atom at adjacent positions. The substitution of various groups on the isoxazole ring imparts different activity.
Biochemical Pathways
Result of Action
Compounds with similar structures have shown promising antibacterial activity.
Biochemical Analysis
Biochemical Properties
The molecular structure of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide includes a five-membered heterocyclic moiety, isoxazole, which has one oxygen atom and one nitrogen atom at adjacent positions. The substitution of various groups on the isoxazole ring imparts different activity. The primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles in chloroform in the presence of 1,4-diazabicyclo [2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition.
Cellular Effects
Research on analogs similar to this compound shows promising antibacterial activity
Molecular Mechanism
The underlying reaction mechanisms involve the initial formation of van-der-Waals complexes followed by addition of the 5- and 6-indenyl radicals to vinylacetylene via submerged barriers, followed by isomerization (hydrogen shifts, ring closures), and termination via atomic hydrogen elimination accompanied by aromatization .
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-13(8-4-5-11-12(6-8)20-7-15-11)16-14-9-2-1-3-10(9)17-19-14/h4-7H,1-3H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHQGIDTQVRZOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(ON=C2C1)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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